GPR35 Antagonism: Absolute Selectivity Over Active N-Tosylpyrrolidine Benzamide Analogs
In a dynamic mass redistribution (DMR) assay using human GPR35 expressed in HT29 cells, 3,4-difluoro-N-((1-tosylpyrrolidin-2-yl)methyl)benzamide was classified as 'inactive' for GPR35 antagonism [1]. In contrast, the closely related compound CID-2745687, which differs in the benzamide substitution pattern, exhibits potent competitive antagonism with a K_i of 12.8 nM versus the synthetic agonist pamoic acid . This functional divergence within the same chemotype is a critical procurement differentiator: the difluoro compound offers an inert control probe or a selectivity-enhancing starting point for campaigns seeking to avoid GPR35 engagement.
| Evidence Dimension | GPR35 receptor antagonism potency |
|---|---|
| Target Compound Data | Inactive (no antagonism observed) |
| Comparator Or Baseline | CID-2745687: K_i = 12.8 nM (competitive antagonist vs. pamoic acid) |
| Quantified Difference | Complete loss of antagonism activity (inactive vs. 12.8 nM K_i) upon 3,4-difluoro substitution of the benzamide ring. |
| Conditions | Human GPR35 expressed in HT29 cells; DMR assay (target compound) vs. radioligand binding/functional assay (comparator). |
Why This Matters
For screening programs targeting GPR35, this compound serves as a verified inactive control; for programs seeking GPR35-sparing profiles, the 3,4-difluoro substitution is a demonstrated selectivity filter.
- [1] ECBD Assay EOS300038. GPR35 antagonism primary assay result for EOS30294: inactive. European Chemical Biology Database. View Source
